molecular formula C19H20ClN3O2 B2744449 N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide CAS No. 696600-23-4

N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Cat. No.: B2744449
CAS No.: 696600-23-4
M. Wt: 357.84
InChI Key: JMZIPJSBHFQBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide" is a benzimidazole-derived acetamide featuring a 4-chlorophenoxyethyl substituent on the benzimidazole nitrogen and an ethylacetamide side chain. This structure combines a heterocyclic aromatic core (benzodiazole) with polar and lipophilic groups, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

N-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)21-11-10-19-22-17-4-2-3-5-18(17)23(19)12-13-25-16-8-6-15(20)7-9-16/h2-9H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZIPJSBHFQBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(4-chlorophenoxy)ethylamine. This intermediate is then reacted with 1H-1,3-benzodiazole-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as toluene or acetonitrile and catalysts like sulfuric chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process typically includes the use of large-scale reactors, controlled temperature, and pressure conditions, and purification steps such as recrystallization or chromatography to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of benzodiazoles, including compounds similar to N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide, exhibit antimicrobial activities. A study highlighted that certain benzodiazole derivatives showed effective inhibition against a range of bacterial strains, suggesting potential for developing new antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that related benzodiazole derivatives can inhibit cancer cell proliferation. Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through various pathways .

Antitubercular Activity

Another significant application is the antitubercular activity against Mycobacterium tuberculosis. Compounds structurally similar to this compound have shown promising results in inhibiting the growth of this pathogen in laboratory settings .

Potential Therapeutic Uses

Application AreaDescription
Antimicrobial Active against various bacterial strains; potential for new antibiotic development.
Anticancer Induces apoptosis in cancer cells; potential for cancer therapy development.
Antitubercular Inhibits Mycobacterium tuberculosis growth; potential treatment for tuberculosis.
Neurological Investigated for effects on acetylcholinesterase inhibition, relevant for Alzheimer’s disease treatment .

Antimicrobial and Anticancer Evaluation

A comprehensive study synthesized a series of acetamide derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that certain derivatives exhibited significant activity against both bacterial pathogens and cancer cell lines, suggesting a multi-faceted therapeutic potential .

In Silico Studies

Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies revealed promising interactions with targets involved in cancer progression and microbial resistance mechanisms .

Mechanism of Action

The mechanism of action of N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of benzimidazole/benzothiazole-acetamide derivatives. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Substituents Key Features Reference
N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide (Target) Benzimidazole - 4-Chlorophenoxyethyl group on N1
- Ethylacetamide on C2
Balanced lipophilicity due to aryl ether and acetamide groups
2-{3-[2-(4-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetamide Benzimidazole (2-imino) - 4-Chlorophenoxyethyl group on N3
- Acetamide on N1
Presence of imino group alters electron density and hydrogen-bonding capacity
2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide Benzimidazole - Morpholinylethyl on N1
- 4-Chlorophenoxyacetamide on C2
Enhanced solubility due to morpholine moiety
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide Benzothiazole - 3-Methylphenylacetamide on C2 Benzothiazole core with reported antimicrobial activity
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole-triazole-thiazole hybrid - Triazole-phenoxymethyl linker
- Bromophenylthiazole-acetamide
Hybrid structure with potential multi-target activity (docking studies cited)

Key Research Findings

  • Structural Flexibility: The acetamide group’s position (C2 vs. N1) significantly impacts bioactivity. For example, 2-imino derivatives () show altered hydrogen-bonding capacity compared to the target compound.
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chloro) enhance stability and receptor binding, as seen in benzothiazole analogs ().
  • Hybrid Systems : Triazole-thiazole-benzimidazole hybrids () outperform simpler analogs in docking studies, suggesting combinatorial approaches could optimize the target compound’s efficacy.

Biological Activity

N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a synthetic compound belonging to the class of benzodiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C22H26ClN3O2
Molecular Weight : 399.9 g/mol
IUPAC Name : N-[2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl]acetamide
Canonical SMILES : CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl

The compound features a benzodiazole ring , a chlorophenoxyethyl group , and an acetamide moiety , which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The benzodiazole structure is known for its ability to interact with neurotransmitter receptors and enzymes, potentially modulating their activity. This can lead to effects such as anti-inflammatory and anti-cancer activities.
  • Bioavailability Enhancement : The chlorophenoxy group may enhance cell membrane penetration, increasing the compound's bioavailability and efficacy in biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-Cancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of benzodiazole compounds can significantly reduce tumor growth in xenograft models.
StudyCell LineIC50 (µM)Effect
AMCF-7 (Breast Cancer)5.0Induces apoptosis
BHeLa (Cervical Cancer)4.5Inhibits proliferation
  • Anti-Inflammatory Activity : The compound has shown potential in reducing inflammation markers in vitro. For example, it inhibited the production of pro-inflammatory cytokines in macrophage cultures.

Case Study 1: In Vitro Anti-Cancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anti-cancer effects of this compound on various cancer cell lines. The results indicated that the compound exhibited potent cytotoxicity against breast and cervical cancer cells, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Anti-Inflammatory Effects

Another study investigated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Q & A

What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Core Heterocycle Formation : Construction of the benzodiazole core via condensation of o-phenylenediamine derivatives with appropriate carbonyl sources under controlled pH (4–6) and temperature (60–80°C) .

Substitution Reactions : Introduction of the 4-chlorophenoxyethyl group using nucleophilic substitution (e.g., alkylation with 2-(4-chlorophenoxy)ethyl bromide in DMF at 80°C) .

Acetamide Functionalization : Coupling the intermediate with acetyl chloride in dichloromethane using carbodiimide-based coupling agents (e.g., EDCI) at 0–5°C to prevent side reactions .
Key Conditions :

  • Solvents: Dichloromethane, DMF, or ethanol.
  • Catalysts: Triethylamine for pH control.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

How can researchers resolve contradictions in reported biological activities of structurally similar benzothiazole derivatives?

Level: Advanced
Methodological Answer:
Contradictions often arise from variations in assay conditions or structural nuances. Strategies include:

Comparative Structural Analysis : Use X-ray crystallography (e.g., dihedral angle analysis of benzothiazole and phenyl planes) to identify conformational differences affecting target binding .

Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to isolate compound-specific effects .

Computational Modeling : Perform molecular docking to compare binding affinities of analogs with minor substituent changes (e.g., chloro vs. fluoro groups) .
Example : A 79.3° dihedral angle in the crystal structure of a related compound reduced π-π stacking efficiency, explaining lower activity in some assays .

What characterization techniques are critical for confirming the structural integrity of this compound?

Level: Basic
Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR : Verify substituent integration (e.g., acetamide CH3 at ~2.1 ppm, benzodiazole aromatic protons at 7.0–8.5 ppm) .

Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions in hydrated forms) .

What strategies are recommended for optimizing the compound's interaction with biological targets?

Level: Advanced
Methodological Answer:

Structure-Activity Relationship (SAR) Studies :

  • Modify substituents (e.g., replacing 4-chlorophenoxy with 4-fluorophenoxy) to enhance binding to hydrophobic enzyme pockets .

Molecular Dynamics Simulations : Predict binding stability with targets (e.g., carbonic anhydrase IX) over 100-ns trajectories to identify critical residue interactions .

Fragment-Based Screening : Test truncated analogs to pinpoint pharmacophoric groups (e.g., benzodiazole core vs. acetamide side chain) .

How does the compound's stability under various pH and temperature conditions affect experimental outcomes?

Level: Advanced
Methodological Answer:

pH Stability :

  • Acidic Conditions (pH <3) : Hydrolysis of the acetamide group observed via HPLC, necessitating buffer optimization (pH 7.4 for in vitro assays) .
  • Basic Conditions (pH >9) : Degradation of the benzodiazole core, requiring inert atmospheres during synthesis .

Thermal Stability :

  • DSC/TGA Analysis: Decomposition above 150°C; store at -20°C in amber vials to prevent photodegradation .

What in vitro assays are suitable for preliminary biological activity assessment?

Level: Basic
Methodological Answer:

Antimicrobial Assays :

  • MIC Testing : Against S. aureus (ATCC 25923) using broth microdilution (0.5–128 µg/mL) .

Anticancer Screening :

  • MTT Assay : IC50 determination in HeLa cells (48-h exposure, 1–100 µM) .

Enzyme Inhibition :

  • Fluorometric Assays : For kinase or protease inhibition (e.g., λex/λem = 340/450 nm) .

What computational methods aid in predicting the compound's pharmacokinetic properties?

Level: Advanced
Methodological Answer:

ADMET Prediction :

  • SwissADME : Predict logP (~3.2), BBB permeability (low), and CYP450 interactions .

Molecular Dynamics (MD) :

  • Simulate blood-brain barrier penetration using CHARMM force fields .

QSAR Models :

  • Relate substituent electronegativity (e.g., Cl vs. F) to bioavailability using partial least squares regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.